molecular formula C18H19Cl2N3O B2725060 N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1259096-67-7

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide

Cat. No. B2725060
CAS RN: 1259096-67-7
M. Wt: 364.27
InChI Key: XWOAERRDBFHXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide, also known as AZD-6482, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. The A2A receptor is involved in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. Therefore, AZD-6482 has potential applications in the treatment of various diseases, including inflammation, cardiovascular diseases, and neurological disorders.

Mechanism of Action

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine. The activation of the A2A receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide binds to the A2A receptor and prevents the activation of these signaling pathways. This results in the inhibition of inflammation, reduction of oxidative stress, and improvement of cardiovascular function.
Biochemical and Physiological Effects:
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to reduce inflammation, oxidative stress, and improve cardiovascular function. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A2A receptor, which allows for the specific inhibition of this receptor. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been extensively studied in various preclinical and clinical studies, which provides a wealth of information on its potential applications and mechanisms of action. However, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide may be influenced by other factors, such as the presence of other adenosine receptors or signaling pathways.

Future Directions

There are several future directions for the study of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. One potential application is in the treatment of Parkinson's disease. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease, and clinical trials are currently underway to test its efficacy in humans. Another potential application is in the treatment of cardiovascular diseases, such as heart failure. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve cardiovascular function in animal models, and further studies are needed to determine its potential applications in humans. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide on other adenosine receptors and signaling pathways should be further studied to better understand its mechanisms of action.

Synthesis Methods

The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanamine to form N-[4-(azepan-1-yl)phenyl]-4-bromoaniline. This compound is then reacted with 3,6-dichloropyridine-2-carboxylic acid to form N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been described in various research articles and patents.

Scientific Research Applications

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been extensively studied in various preclinical and clinical studies. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have anti-inflammatory effects, reduce ischemia-reperfusion injury, and improve cardiovascular function. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.

properties

IUPAC Name

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-9-10-16(20)22-17(15)18(24)21-13-5-7-14(8-6-13)23-11-3-1-2-4-12-23/h5-10H,1-4,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOAERRDBFHXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.